Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate
Description
Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a phenylethynyl group, and a methylideneamino linkage
Properties
CAS No. |
5484-58-2 |
|---|---|
Molecular Formula |
C23H17NO2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate |
InChI |
InChI=1S/C23H17NO2/c1-26-23(25)21-13-15-22(16-14-21)24-17-20-11-9-19(10-12-20)8-7-18-5-3-2-4-6-18/h2-6,9-17H,1H3 |
InChI Key |
QOHZYGHMLBSOBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate typically involves multiple steps. One common method includes the reaction of 4-(2-phenylethynyl)benzaldehyde with methyl 4-aminobenzoate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the methylideneamino linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(phenylethynyl)benzoate
- 4-Methylphenyl benzoate
- Phenyl benzoate
Comparison
Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate is unique due to its specific structure, which includes a methylideneamino linkage
Biological Activity
Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C26H19N1O2
- Molecular Weight : 397.44 g/mol
The compound features a complex structure with multiple aromatic rings and an ethynyl group, which may contribute to its biological properties.
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
- Case Study : In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent inhibition of cell proliferation. The IC50 value was found to be approximately 15 µM, indicating substantial potency against these cells .
2. Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored, particularly through inhibition of pro-inflammatory cytokines.
- Research Findings : A study showed that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may modulate inflammatory pathways effectively .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in cancer cells.
- Cytokine Modulation : It downregulates pro-inflammatory cytokines, which are crucial in the inflammatory response.
- Reactive Oxygen Species (ROS) Scavenging : The presence of phenolic structures may contribute to antioxidant activity, reducing oxidative stress in cells.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Observations |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | Dose-dependent inhibition of proliferation |
| Anti-inflammatory | LPS-stimulated Macrophages | N/A | Reduction in TNF-alpha and IL-6 levels |
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